cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
Description
cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (CAS 63216-49-9) is a bicyclic compound featuring a cyclohexane ring with two functional groups: a carboxylic acid at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 2 in the cis configuration. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.29 g/mol and a melting point range of 127–133°C . The Boc group serves as a protective moiety for amines during peptide synthesis, making this compound a critical intermediate in organic and medicinal chemistry.
Properties
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQJDJFJWWURK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63216-49-9 | |
| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (Boc-cis-ACHC) is a derivative of cyclohexanecarboxylic acid with significant implications in medicinal chemistry and biochemistry. This compound is particularly noted for its structural similarity to gamma-aminobutyric acid (GABA), an important neurotransmitter, which allows it to exhibit various biological activities relevant to neurological studies and therapeutic applications.
- Molecular Formula: C12H20NO4
- Molecular Weight: 242.30 g/mol
- CAS Number: 63216-49-9
- Melting Point: 127°C to 131°C
- Solubility: Soluble in methanol and chloroform; limited solubility in water.
Boc-cis-ACHC functions as an analogue of GABA, primarily acting as an inhibitor of GABA uptake. This property is crucial in the modulation of neurotransmission, particularly in the context of neurological disorders where GABAergic signaling is disrupted. The compound's ability to inhibit GABA uptake suggests potential therapeutic roles in conditions such as epilepsy, anxiety, and other mood disorders .
Research Findings
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Inhibition of GABA Uptake:
- Studies have demonstrated that Boc-cis-ACHC effectively inhibits the uptake of GABA in neuronal cultures, thereby increasing the availability of this neurotransmitter at synaptic sites. This effect is similar to that observed with other GABA analogues, indicating the compound's potential utility in enhancing GABAergic transmission .
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Structural Analysis:
- The crystal structure of Boc-cis-ACHC reveals significant intermolecular hydrogen bonding interactions that contribute to its stability and biological activity. The formation of eight-membered rings through O-H···O hydrogen bonds has been documented, providing insights into its solid-state behavior and potential interactions within biological systems .
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Case Studies:
- In a comparative study involving various GABA analogues, Boc-cis-ACHC showed a favorable profile in modulating synaptic transmission without eliciting significant side effects typically associated with direct GABA receptor agonists. This positions it as a candidate for further development in therapeutic contexts .
Data Table: Comparison of Biological Activities
| Compound | Mechanism of Action | Inhibition of GABA Uptake | Therapeutic Potential |
|---|---|---|---|
| Boc-cis-ACHC | GABA uptake inhibition | Yes | Neurological disorders |
| cis-3-Aminocyclohexanecarboxylic acid | GABA receptor agonist | No | Anxiety treatment |
| Baclofen | GABA receptor agonist | No | Muscle spasticity treatment |
Safety and Handling
Boc-cis-ACHC is classified under serious eye damage/eye irritation and skin corrosion/irritation categories. Proper handling precautions include wearing protective gear and avoiding inhalation or skin contact .
Scientific Research Applications
Peptide Synthesis
Boc-cis-2-amino acids are widely used in peptide synthesis due to their stability and ability to form amide bonds. The tert-butoxycarbonyl (Boc) protecting group is favored for its ease of removal under mild conditions, making it suitable for synthesizing complex peptides.
Case Study : In a study focused on the synthesis of cyclic peptides, researchers utilized Boc-cis-2-amino acids as key intermediates. The resulting cyclic peptides exhibited enhanced biological activity compared to their linear counterparts, demonstrating the importance of stereochemistry in peptide design .
Drug Development
The compound is employed as a building block for various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance the pharmacokinetic properties of drug candidates.
Example : A series of derivatives synthesized from Boc-cis-2-amino acids were evaluated for their efficacy against specific cancer cell lines. The modifications led to increased potency and selectivity, highlighting the compound's potential in anticancer drug development .
Asymmetric Synthesis
The chirality of cis-2-amino acids is exploited in asymmetric synthesis, where they serve as chiral auxiliaries or catalysts. This application is crucial for producing enantiomerically pure compounds.
Research Insight : A recent publication demonstrated the use of Boc-cis-2-amino acids in a novel asymmetric synthesis pathway that produced high yields of desired enantiomers with minimal byproducts. This method showcased the utility of these amino acids in green chemistry practices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Carboxylic Acids with Boc-Amino Groups
Table 1: Physical Properties of Boc-Protected Cyclic Carboxylic Acids
| Compound Name | CAS Number | Ring Size | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|---|
| cis-2-(Boc-amino)cyclohexanecarboxylic acid | 63216-49-9 | Cyclohexane | C₁₂H₂₁NO₄ | 243.29 | 127–133 |
| cis-2-(Boc-amino)cyclopentanecarboxylic acid | 136315-70-3 | Cyclopentane | C₁₁H₁₉NO₄ | 229.27 | 245–250 |
| 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 | Cyclopropane | C₉H₁₅NO₄ | 201.21 | 178 |
Key Observations :
- Ring Size Impact : The cyclohexane derivative has a lower melting point (127–133°C) compared to the cyclopentane (245–250°C) and cyclopropane (178°C) analogs. This trend correlates with ring strain and packing efficiency; smaller rings (cyclopropane) exhibit higher rigidity and stronger intermolecular forces .
- Molecular Weight : Larger rings (cyclohexane) have higher molecular weights due to additional CH₂ groups.
Positional Isomers
Unlike the 2-substituted compound, its crystal structure features intermolecular O–H⋯O hydrogen bonds forming eight-membered rings, leading to distinct solid-state properties . This positional variation affects solubility and reactivity in synthetic pathways.
Substituted Derivatives with Bioactive Moieties
Table 2: Bioactive Derivatives of Cyclohexanecarboxylic Acid
| Compound Name | Substituent | Biological Activity | EC50 (nM) |
|---|---|---|---|
| (±)-cis-2-{[(3,5-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid (VU0155041) | 3,5-Dichlorophenylcarbamoyl | Positive allosteric modulator of mGluR4 | 693–798 (human/rat) |
| cis-2-(3,4-Methylenedioxybenzoyl)cyclohexanecarboxylic acid | 3,4-Methylenedioxybenzoyl | Not explicitly stated (likely synthetic intermediate) | N/A |
Key Observations :
- Pharmacological Activity : VU0155041 demonstrates potent modulation of metabotropic glutamate receptor 4 (mGluR4), with improved water solubility and potency over earlier analogs like PHCCC . The dichlorophenyl group enhances receptor binding compared to the Boc group.
- Synthetic Utility: Compounds with aromatic substituents (e.g., methylenedioxybenzoyl) are intermediates in isoindolone and β-amino acid synthesis .
Methyl-Substituted Analogs
cis-2-(Boc-amino)-2-methylcyclohexanecarboxylic acid (C₁₃H₂₃NO₄, MW 257.33) introduces a methyl group at position 2, increasing steric hindrance. This modification may reduce enzymatic degradation in peptide-based drugs but could also limit conformational flexibility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid with high stereochemical fidelity?
- Methodology : The compound is typically synthesized via Boc-protection of a cyclohexane-based amino acid precursor. For example, analogous structures like cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid were synthesized using tert-butoxycarbonyl (Boc) anhydride under controlled pH conditions (e.g., in ethyl acetate) to prevent racemization. Post-synthesis, stereochemical purity is confirmed via (e.g., δ 1.43 ppm for Boc methyl groups) and HPLC retention time analysis (e.g., 0.52 minutes under SMD-TFA05 conditions) .
- Critical Parameters : Solvent choice (e.g., ethyl acetate for crystallization), reaction temperature (ambient to 50°C), and Boc protection time (4–12 hours) are key to minimizing byproducts .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Techniques :
- NMR Spectroscopy : in DMSO-d6 or CDCl3 identifies characteristic peaks (e.g., Boc methyl protons at δ 1.43 ppm, cyclohexane ring protons at δ 1.05–2.40 ppm) .
- HPLC : Retention time consistency (e.g., 0.52 minutes under acidic conditions) and ≥98% purity thresholds ensure batch reproducibility .
- X-ray Crystallography : Resolves intermolecular hydrogen bonding patterns (e.g., O-H⋯O and N-H⋯O interactions forming R(8) motifs), critical for confirming stereochemistry .
Q. How can racemization be minimized during Boc protection of the amino group?
- Strategies : Use mild bases (e.g., NaHCO) instead of strong bases, maintain reaction temperatures below 50°C, and avoid prolonged exposure to polar aprotic solvents. Racemization risks are assessed via chiral HPLC or circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. What is the mechanistic role of this compound in modulating metabotropic glutamate receptor 4 (mGluR4)?
- Pharmacological Insights : The compound’s cis-stereochemistry is critical for binding to mGluR4’s allosteric site. Analogues like VU0155041 ((±)-cis-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexanecarboxylic acid) show EC values of ~700 nM at human mGluR4, enhancing receptor activity in Parkinson’s disease models. In vivo neuroprotection is validated via tyrosine hydroxylase immunostaining and dopamine level quantification in 6-hydroxydopamine-lesioned rats .
- Experimental Design : Use forced behavioral tests (e.g., adjusted stepping, amphetamine-induced rotations) and HPLC-MS for striatal dopamine quantification to correlate structure-activity relationships (SAR) .
Q. How do structural modifications (e.g., cyclopropane vs. cyclohexane backbones) impact bioactivity in GABA uptake inhibition?
- Comparative Analysis : Cyclohexane derivatives exhibit higher conformational rigidity than cyclopropane analogues, enhancing GABA transporter (GAT-1) inhibition. For example, cis-3-aminocyclohexanecarboxylic acid (a deprotected derivative) shows IC values <10 µM in GABA uptake assays. Molecular docking studies using GABA transporter homology models (e.g., PDB: 4M48) highlight the importance of the cyclohexane ring’s chair conformation for binding .
Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be resolved?
- Resolution Strategies :
- Pharmacokinetic Profiling : Measure logP (e.g., ~1.5 for Boc-protected derivatives) to assess blood-brain barrier penetration.
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free amino acids) in plasma.
- Dose-Response Optimization : Adjust dosing regimens in rodent models to account for rapid Boc deprotection in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
